(4-chlorophenyl)[6-fluoro-4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
Description
This compound belongs to the 1,4-benzothiazine family, characterized by a sulfone group (1,1-dioxido) at positions 1 and 4 of the heterocyclic ring. The core structure is substituted with a 4-chlorophenyl group at the methanone position, a 6-fluoro substituent on the benzothiazine ring, and a 4-methylphenyl group at position 2. These substituents likely influence its physicochemical properties, such as solubility, metabolic stability, and intermolecular interactions .
Properties
IUPAC Name |
(4-chlorophenyl)-[6-fluoro-4-(4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClFNO3S/c1-14-2-9-18(10-3-14)25-13-21(22(26)15-4-6-16(23)7-5-15)29(27,28)20-11-8-17(24)12-19(20)25/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQNUFLFSSFFMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three analogs, focusing on substituent variations, molecular weights, and crystallographic data (where available).
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|---|
| Target Compound: (4-Chlorophenyl)[6-fluoro-4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone | - 6-Fluoro (benzothiazine) - 4-(4-Methylphenyl) (position 4) - 4-Chlorophenyl (methanone) |
C₂₇H₁₈ClFNO₂S | 483.95 | Enhanced lipophilicity due to methyl and chloro groups; fluorination improves metabolic stability . |
| 4-(4-Chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | - Phenyl (methanone) - 4-Chlorophenyl (position 4) |
C₂₂H₁₅ClNO₂S | 400.88 | Lacks fluoro and methylphenyl groups; simpler structure with lower molecular weight . |
| 4-(3-Chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl (4-ethoxyphenyl)methanone | - 4-Ethoxyphenyl (methanone) - 3-Chloro-4-methylphenyl (position 4) |
C₂₉H₂₄ClFNO₃S | 541.01 | Ethoxy group increases solubility; chloro-methylphenyl enhances steric bulk . |
| {2-[(1,3-Benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone | - Benzothiazole-methoxy (position 2) - 4-Chlorophenyl (methanone) |
C₂₁H₁₃Cl₂NO₂S | 414.29 | Benzothiazole moiety introduces π-stacking potential; dual chloro substituents enhance halogen bonding . |
Key Structural and Functional Differences
Substituent Effects on Lipophilicity :
- The target compound’s 4-methylphenyl and 4-chlorophenyl groups increase lipophilicity compared to the phenyl-substituted analog .
- The ethoxyphenyl variant (Table 1, row 3) balances lipophilicity with improved aqueous solubility due to the ethoxy group .
Crystallographic Insights: The benzothiazole-containing analog (Table 1, row 4) crystallizes in a monoclinic system (P21/n) with C–H···N and C–H···π interactions, suggesting strong intermolecular packing . In contrast, the target compound’s fluorinated structure may alter crystal lattice stability due to reduced polarizability.
Bioactivity Implications: Fluorine at position 6 in the target compound likely enhances metabolic stability and binding affinity to hydrophobic pockets in biological targets, a feature absent in non-fluorinated analogs .
Research Findings and Limitations
- Synthetic Challenges : The preparation of such compounds often involves multi-step reactions, as seen in and , where halogenated ketones and triazoles are key intermediates. However, steric hindrance from bulky substituents (e.g., 4-methylphenyl) may reduce reaction yields .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
